molecular formula C9H5Cl3N2 B3210803 2,4,6-trichloro-8-methylquinazoline CAS No. 1080622-95-2

2,4,6-trichloro-8-methylquinazoline

Cat. No.: B3210803
CAS No.: 1080622-95-2
M. Wt: 247.5 g/mol
InChI Key: VVNSYIXNKNHZRL-UHFFFAOYSA-N
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Description

Significance of the Quinazoline (B50416) Scaffold in Synthetic Organic Chemistry

The quinazoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a cornerstone in synthetic organic and medicinal chemistry. mdpi.comresearchgate.netnih.gov Its derivatives are found in numerous natural products and have been the subject of extensive research due to their wide range of biological activities. mdpi.comresearchgate.netresearchgate.net The versatility of the quinazoline ring system allows for functionalization at various positions, enabling the synthesis of large libraries of compounds with diverse properties. nih.govnih.gov This structural adaptability has made quinazolines a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.gov The stability of the quinazolinone ring, a related structure, towards oxidation, reduction, and hydrolysis further enhances its utility in developing new chemical entities. researchgate.net

Importance of Halogenation and Alkylation in Modifying Quinazoline Reactivity and Electronic Properties

Halogenation and alkylation are fundamental strategies in medicinal chemistry to modulate the properties of a parent molecule. nih.govnumberanalytics.com The introduction of halogen atoms, such as chlorine, can significantly alter a molecule's lipophilicity, which in turn can improve its membrane permeability and oral absorption. nih.gov Halogens also influence the electronic nature of the aromatic system through inductive effects and can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its biological target. researchgate.netnih.gov

Alkylation, the addition of an alkyl group like a methyl group, also impacts a molecule's physical and chemical properties. Alkyl groups can affect the steric profile of a molecule, influencing how it fits into a binding pocket. nih.gov Electronically, alkyl groups are weakly electron-donating, which can modulate the reactivity of the quinazoline ring system. rsc.org The strategic placement of halogens and alkyl groups on the quinazoline scaffold allows for the fine-tuning of its reactivity and biological activity. mdpi.com

Contextualization of 2,4,6-Trichloro-8-methylquinazoline within Advanced Quinazoline Chemistry

This compound represents a polysubstituted quinazoline, a class of compounds that has garnered significant interest for its potential applications. nih.govresearchgate.net The specific substitution pattern of three chlorine atoms and a methyl group suggests a molecule designed for specific purposes, likely involving the modulation of biological activity or as a highly functionalized intermediate for further synthetic transformations. The chlorine atoms at positions 2 and 4 are particularly susceptible to nucleophilic substitution, making this compound a versatile building block for creating more complex molecules. mdpi.com The presence of a chlorine atom at position 6 and a methyl group at position 8 on the benzene ring portion of the scaffold further modifies its electronic and steric properties.

Scope and Objectives of Research on Polysubstituted Quinazoline Systems

Research into polysubstituted quinazoline systems is driven by the desire to develop novel therapeutic agents and functional materials. nih.govresearchgate.net The primary objectives include the exploration of structure-activity relationships (SAR), where the effect of different substituents on a molecule's biological activity is systematically studied. nih.gov By synthesizing a variety of polysubstituted quinazolines, chemists can identify the key structural features required for a desired effect. Furthermore, these complex molecules serve as platforms for the development of new synthetic methodologies. The creation of compounds like this compound pushes the boundaries of synthetic chemistry and provides valuable insights into the reactivity of highly functionalized heterocyclic systems.

Interactive Data Table: Properties of Related Quinazoline Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
4-Chloro-8-methylquinazolineC₉H₇ClN₂178.62129-130 lookchem.com
2,4-Dichloroquinazoline (B46505)C₈H₄Cl₂N₂199.04117-118
2,4,6-Trichloroquinazoline (B1310484)C₈H₃Cl₃N₂233.48Not Available
2-Methyl-4,6,8-trichloroquinolineC₁₀H₆Cl₃N246.52Not Available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trichloro-8-methylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl3N2/c1-4-2-5(10)3-6-7(4)13-9(12)14-8(6)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNSYIXNKNHZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(N=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501295259
Record name 2,4,6-Trichloro-8-methylquinazoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1080622-95-2
Record name 2,4,6-Trichloro-8-methylquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1080622-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trichloro-8-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501295259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,4,6 Trichloro 8 Methylquinazoline and Analogues

De Novo Synthesis Approaches

The foundational step in producing 2,4,6-trichloro-8-methylquinazoline is the creation of the bicyclic quinazoline (B50416) core. This is typically achieved through cyclocondensation reactions, where acyclic precursors are induced to form the heterocyclic ring structure.

Multi-Component Cyclocondensation Reactions for Quinazoline Ring Formation

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. nih.gov These reactions are particularly valuable in heterocyclic chemistry for their ability to rapidly generate molecular complexity from simple precursors. nih.gov

Condensation of Substituted Anthranilamide Derivatives with Carbonyl Compounds

A common and effective method for synthesizing the quinazolin-4(3H)-one skeleton, a precursor to many substituted quinazolines, involves the condensation of an anthranilamide derivative with a carbonyl compound, such as an aldehyde. nih.govacs.org The reaction is often facilitated by a catalyst to enhance the electrophilicity of the carbonyl group. nih.govacs.org For instance, the use of a Ga-MCM-22 zeolite catalyst has been shown to significantly increase the rate and yield of the reaction between anthranilamide and various aldehydes. nih.govacs.org The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization and dehydration to yield the 2,3-dihydroquinazolin-4(1H)-one. nih.gov Subsequent oxidation of this intermediate would lead to the aromatic quinazolin-4(3H)-one. The choice of a substituted anthranilamide, specifically one with a methyl group at the 3-position and a chlorine atom at the 5-position of the benzene (B151609) ring, would be the initial step toward the target molecule.

Reactant 1Reactant 2CatalystProductYield (%)Reference
AnthranilamideBenzaldehydeGa-MCM-222-phenyl-2,3-dihydroquinazolin-4(1H)-one95 nih.gov
AnthranilamideVarious AldehydesGa-MCM-22Substituted 2,3-dihydroquinazolin-4(1H)-ones85-95 acs.org
Copper-Catalyzed C-H Activation and C-C Bond Cleavage Strategies for Quinazolinone Precursors

Modern synthetic organic chemistry has seen the rise of transition metal-catalyzed reactions, particularly those involving copper, for the construction of heterocyclic compounds. chim.it Copper-catalyzed C-H activation has emerged as a powerful tool for forming carbon-nitrogen bonds, which are crucial in the synthesis of quinazolinones. chim.it These methods offer an alternative to traditional condensation reactions and often provide access to a diverse range of substituted products under mild conditions. chim.it

One such strategy involves the copper-catalyzed intramolecular C-C bond cleavage of 2,2-disubstituted-1,2,3,4-tetrahydroquinazolinones. researchgate.net In this process, a Cu/air catalytic system selectively cleaves a C-C bond at the 2-position, leading to the formation of 2-substituted quinazolinones. researchgate.net The efficiency of this cleavage is dependent on the nature of the leaving group. researchgate.net Another innovative approach is the copper-catalyzed radical methylation/C-H amination/oxidation cascade, where dicumyl peroxide serves as both an oxidant and a methyl source. nih.gov This cascade reaction allows for the facile synthesis of quinazolinones. nih.gov

Chlorination and Methylation Strategies

Following the successful synthesis of the quinazoline or quinazolinone core, the next phase involves the introduction of the specific chloro and methyl substituents at the desired positions on the heterocyclic ring.

Halogenation via Phosphorus Oxychloride and Phosphorus Pentachloride Reactions

The conversion of a quinazolin-4-one to a 4-chloroquinazoline (B184009) is a key transformation in the synthesis of many quinazoline-based compounds. This is commonly achieved through the use of chlorinating agents such as phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). nih.govresearchgate.netindianchemicalsociety.com The reaction of a quinazolone with POCl₃ proceeds in two distinct stages that can be controlled by temperature. nih.govresearchgate.net Initially, at lower temperatures (below 25 °C) and under basic conditions, a phosphorylation reaction occurs, forming various phosphorylated intermediates. nih.govresearchgate.net Subsequently, heating the reaction mixture to 70-90 °C facilitates the clean conversion of these intermediates to the corresponding chloroquinazoline. nih.govresearchgate.net A minimum of one molar equivalent of POCl₃ is necessary for an efficient conversion. nih.govresearchgate.net The combination of POCl₃ and PCl₅ is also a potent chlorinating agent for a wide variety of compounds. indianchemicalsociety.com

Starting MaterialReagent(s)ProductReference
QuinazolonePOCl₃Chloroquinazoline nih.govresearchgate.net
6-iodo-2-(4-methoxyphenyl)quinazolin-4(3H)-oneThionyl chloride4-chloro-6-iodo-2-(4-methoxyphenyl)quinazoline researchgate.net
Various heterocyclesPOCl₃/PCl₅Chlorinated heterocycles indianchemicalsociety.com
Selective Methylation at the 8-Position

The final step in the synthesis of this compound is the introduction of a methyl group at the 8-position of the quinazoline ring. The reactivity of the quinazoline ring system dictates that electrophilic substitution is more favorable on the benzene ring than on the pyrimidine (B1678525) ring. wikipedia.org The order of reactivity for electrophilic substitution on the benzene portion of the quinazoline ring is 8 > 6 > 5 > 7. wikipedia.org This inherent reactivity profile suggests that direct methylation of a pre-chlorinated quinazoline derivative would likely occur at the 8-position. However, achieving high selectivity can be challenging, and often a mixture of products may be obtained. Therefore, a more controlled approach might involve starting with a precursor that already contains the methyl group at the desired position, such as 3-methyl-5-chloroanthranilic acid, which would then be carried through the cyclization and chlorination steps. Recent studies have also investigated the impact of substituents at the C-8 position of quinazolin-4-ones, highlighting the growing interest in modifying this position. nih.govbiorxiv.org

Stepwise vs. One-Pot Cyclization and Halogenation Protocols

The construction of the 2,4-dichloroquinazoline (B46505) core is a critical step, which can be achieved through various synthetic routes, often starting from anthranilic acid derivatives. These methods can be broadly categorized into stepwise and one-pot procedures.

In a typical stepwise approach , an appropriately substituted anthranilic acid, such as 2-amino-3-methyl-5-chlorobenzoic acid, would first be cyclized to form the corresponding quinazoline-2,4-dione. For instance, reaction of an anthranilic acid with an isocyanate or urea (B33335) derivative can yield the bicyclic dione (B5365651) structure. google.comnih.gov This intermediate, for example, 6-chloro-8-methylquinazoline-2,4(1H,3H)-dione, is then isolated and subjected to a separate halogenation step. Chlorination is commonly accomplished by heating the dione with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine or using POCl₃ as both reagent and solvent. google.comchemicalbook.com This two-step process allows for the purification of the intermediate dione, which can lead to higher purity of the final dichlorinated product.

MethodDescriptionAdvantagesDisadvantages
Stepwise Protocol Involves the initial synthesis and isolation of a quinazoline-2,4-dione intermediate, followed by a separate chlorination step.Higher purity of the final product, easier purification.More time-consuming, requires more handling of materials.
One-Pot Protocol Combines cyclization and halogenation in a single reaction vessel without isolation of intermediates.Time and resource-efficient, operationally simpler.May result in lower yields, potentially more complex purification.

Synthesis from Pre-formed Quinazoline Scaffolds

An alternative strategy to building the quinazoline ring system from acyclic precursors is to start with a pre-formed quinazoline core and introduce the desired substituents through regioselective reactions.

Regioselective Substitution Reactions on Quinazoline Cores

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing chlorine atoms onto the quinazoline ring, particularly at the C2 and C4 positions. beilstein-journals.orgwikipedia.org This is typically achieved by converting the corresponding quinazolinone or quinazolinedione into the chloro derivative. The starting material, 6-chloro-8-methylquinazoline-2,4(1H,3H)-dione, can be synthesized from the appropriately substituted anthranilic acid.

The conversion to the dichloro derivative, this compound, is accomplished by treating the dione with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). google.comchemicalbook.com The reaction mechanism involves the nucleophilic attack of the carbonyl oxygens onto the phosphorus atom of POCl₃, followed by elimination and substitution to replace the hydroxyl groups with chlorine atoms. The presence of electron-withdrawing groups on the aromatic ring generally facilitates this type of substitution. wikipedia.orgmasterorganicchemistry.com The reactivity of the C4 position of the quinazoline ring is notably higher than the C2 position, making it more susceptible to nucleophilic attack. beilstein-journals.orgmdpi.com

Table 1: Comparison of SNAr Chlorination Reagents for Quinazolinediones

ReagentTypical ConditionsNotes
Phosphorus oxychloride (POCl₃)Reflux, often with a base like N,N-dimethylaniline or triethylamine (B128534)The most common and effective reagent for this transformation. google.comchemicalbook.com
Thionyl chloride (SOCl₂)Can be used, but often less reactive than POCl₃ for this specific transformation.May require harsher conditions or longer reaction times.

Introducing a methyl group onto a pre-existing 2,4,6-trichloroquinazoline (B1310484) core via electrophilic aromatic substitution (EAS) presents significant challenges. The quinazoline ring system is inherently electron-deficient, a characteristic that is further intensified by the presence of three strongly electron-withdrawing chlorine atoms. nih.gov This deactivation makes the ring highly resistant to attack by electrophiles, which are characteristic of EAS reactions like Friedel-Crafts alkylation. masterorganicchemistry.com

Standard Friedel-Crafts conditions (e.g., CH₃Cl and AlCl₃) are generally ineffective for such deactivated systems. The expected order of reactivity for electrophilic substitution on the unsubstituted quinazoline ring is 8 > 6 > 5 > 7, but the strong deactivating effect of the chloro substituents would further disfavor this reaction. nih.gov Therefore, synthesizing this compound through this route is not a synthetically viable strategy. The methyl group is almost invariably introduced as part of the starting materials prior to the construction of the quinazoline ring.

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of halogenated quinazolines, allowing for the introduction of a wide variety of substituents. nih.govmdpi.com

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgnih.gov For a substrate like this compound, the differential reactivity of the chlorine atoms at the C2, C4, and C6 positions can be exploited to achieve regioselective functionalization. nih.govresearchgate.net

The C4 position of a 2,4-dichloroquinazoline is the most electrophilic and therefore the most reactive site for palladium-catalyzed cross-coupling reactions, followed by the C2 position. mdpi.comnih.govnih.gov The chlorine at the C6 position on the benzene ring is significantly less reactive. This hierarchy allows for sequential, regioselective cross-coupling reactions. For instance, a Suzuki-Miyaura reaction on this compound with one equivalent of a boronic acid would be expected to yield substitution predominantly at the C4 position. nih.gov By carefully controlling the reaction conditions (e.g., catalyst, ligand, base, and stoichiometry of the boronic acid), it is possible to introduce different aryl or alkyl groups at specific positions. nih.govresearchgate.net

Table 2: General Conditions for Regioselective Suzuki-Miyaura Coupling on Polychloroquinazolines

ParameterCondition for C4-SelectivityCondition for C2/C6-Selectivity
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂More active catalysts may be needed after C4 substitution.
Ligand Phosphine-based ligands (e.g., PPh₃, dppf)Buchwald-type biarylphosphine ligands for less reactive sites. mit.edu
Base Na₂CO₃, K₂CO₃, K₃PO₄Stronger bases may be required for less reactive halides.
Solvent Toluene, Dioxane, DME, often with waterAnhydrous conditions can also be employed. nih.gov
Temperature Room temperature to moderate heatingHigher temperatures often needed for C2 and C6 coupling.

This table provides generalized conditions. Optimization is typically required for specific substrates.

This regioselectivity is crucial for building complex molecular architectures, enabling the synthesis of a diverse library of quinazoline derivatives from a single, versatile polychlorinated intermediate. nih.gov

Reaction Chemistry and Derivatization of 2,4,6 Trichloro 8 Methylquinazoline

Reactivity of the Chlorinated Positions (C2, C4, C6)

The chlorine atoms at positions 2, 4, and 6 exhibit different levels of susceptibility to nucleophilic attack. The C2 and C4 positions are part of the electron-deficient pyrimidine (B1678525) ring, which activates them towards nucleophilic aromatic substitution (SNAr). In contrast, the C6-chloro substituent is on the benzene (B151609) portion of the scaffold and is significantly less reactive under typical SNAr conditions.

Nucleophilic displacement is the most prominent reaction pathway for the derivatization of the chlorinated quinazoline (B50416) core. Studies on related 2,4-dichloroquinazolines and other polychlorinated heteroaromatics have established a clear hierarchy of reactivity, which is applicable to the 2,4,6-trichloro-8-methylquinazoline system. nih.gov

The electron-deficient nature of the C4 and C2 positions facilitates their reaction with oxygen-based nucleophiles. Alkoxides (RO⁻) and hydroxides (OH⁻) readily displace the chlorine atoms, typically at the C4 position first, to form the corresponding ethers and quinazolinones, respectively.

For instance, studies on analogous 2,4-dichloropyrido[3,2-d]pyrimidines have shown that treatment with sodium hydroxide (B78521) can selectively replace the C4-azide group with a hydroxyl group. Similarly, in the context of 2,4,6-trichloro-1,3,5-triazine, a related heterocyclic system, alcohols are highly effective nucleophiles, often reacting preferentially over other nucleophiles like amines or thiols under competitive conditions. nih.govfrontiersin.org This suggests that the reaction of this compound with alkoxides would proceed under relatively mild conditions, likely yielding 2,6-dichloro-4-alkoxy-8-methylquinazoline as the initial product.

Table 1: Reactions with Oxygen Nucleophiles
PositionNucleophileTypical ProductReference
C4Alkoxides (RO⁻)4-Alkoxy-2,6-dichloro-8-methylquinazoline nih.govfrontiersin.org
C4Hydroxide (OH⁻)2,6-Dichloro-8-methylquinazolin-4(3H)-one

Nitrogen nucleophiles, such as primary and secondary amines, as well as hydrazine (B178648), are extensively used to modify the quinazoline scaffold. A substantial body of research confirms that the C4 position is the most electrophilic site and, therefore, the most susceptible to nucleophilic attack by amines. nih.gov This regioselectivity allows for the controlled synthesis of 4-amino-2,6-dichloro-8-methylquinazolines. The reaction typically proceeds in a polar solvent, sometimes with the addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or triethylamine (B128534) (Et₃N) to scavenge the HCl byproduct. nih.govfrontiersin.org

Hydrazine hydrate (B1144303) is also a potent nucleophile that reacts readily with chloroquinazolines. The reaction can lead to the substitution of one or more chlorine atoms. For example, reaction of a related trichloro-pyridopyrimidine with hydrazine hydrate resulted in the dihydrazino derivative. In the case of 2,4-dichloro-8-methylquinoline, hydrazinolysis was found to be highly dependent on the nature of the substituent at the C2 position, indicating the electronic interplay between the substitution sites. mdpi.com

Table 2: Reactions with Nitrogen Nucleophiles
PositionNucleophileTypical ProductReaction Conditions ExampleReference
C4Primary/Secondary Amines (R¹R²NH)N-Alkyl/Aryl-2,6-dichloro-8-methylquinazolin-4-amineAmine, DIEA, DCM or THF, 0 °C to r.t. nih.govfrontiersin.org
C4 (and potentially C2)Hydrazine (N₂H₄·H₂O)2,6-Dichloro-4-hydrazinyl-8-methylquinazolineEthanol, reflux mdpi.com

Carbon-based nucleophiles like Grignard reagents (RMgX) and organolithiums (RLi) are powerful reagents for forming carbon-carbon bonds. libretexts.org Due to their high reactivity and strong basicity, their reactions with polychlorinated heteroaromatics must be carefully controlled. masterorganicchemistry.compearson.com These reagents can participate in nucleophilic substitution at the activated C2 and C4 positions.

However, their utility can be complicated by their basic nature, which can lead to side reactions, such as deprotonation of other acidic sites on the molecule or the nucleophile itself. libretexts.org In the context of quinazoline derivatives, organolithium reagents have been shown to undergo nucleophilic addition across the C=N bonds in addition to substitution reactions. cardiff.ac.uk The reaction outcome is highly dependent on the specific organometallic reagent, the substrate, and the reaction conditions, such as temperature. For this compound, a carefully controlled reaction with a Grignard or organolithium reagent at low temperature would be expected to favor nucleophilic displacement of the highly reactive C4-chlorine.

The differing reactivity of the three chlorine atoms is the foundation for site-selective derivatization of this compound. The general order of reactivity towards nucleophiles is C4 > C2 > C6. nih.gov This hierarchy allows for a stepwise substitution strategy.

C4-Substitution: The most reactive C4-chloro can be selectively replaced by using a stoichiometric amount of a nucleophile at low temperatures. For example, reacting the parent compound with one equivalent of an amine at 0 °C would predominantly yield the 4-substituted product. nih.govfrontiersin.org

C2-Substitution: Following the substitution at C4, the C2-chloro can be replaced by reacting the intermediate with a second, often more reactive, nucleophile or by applying more forcing conditions (e.g., higher temperatures).

C6-Substitution: The C6-chloro atom, being on the benzenoid ring, is relatively inert to SNAr conditions. Its substitution typically requires transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which fall outside the scope of direct nucleophilic displacement.

This controlled, stepwise approach enables the synthesis of a diverse library of di- and tri-substituted quinazolines with specific substitution patterns.

Nucleophilic Displacement Reactions

Reactivity of the Methyl Group (C8)

The methyl group at the C8 position is generally unreactive towards the nucleophiles that target the chlorinated carbons. Its primary mode of reactivity involves the deprotonation of its acidic C-H bonds by a very strong base. This process, known as lateral lithiation, can be achieved using organolithium reagents like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). cardiff.ac.uk

This reaction generates a resonance-stabilized carbanion (an organolithium species) on the methyl group. This newly formed nucleophilic center can then react with a wide range of electrophiles (E⁺), allowing for the elaboration of the C8-methyl group into more complex side chains.

Reaction Scheme: Lateral Lithiation of the C8-Methyl Group

Deprotonation: this compound + n-BuLi → 2,4,6-trichloro-8-(lithiomethyl)quinazoline

Electrophilic Quench: 2,4,6-trichloro-8-(lithiomethyl)quinazoline + E⁺ → 2,4,6-trichloro-8-(CH₂-E)quinazoline

Table 3: Potential Derivatization of the C8-Methyl Group via Lateral Lithiation
Electrophile (E⁺)Resulting Functional Group at C8Reference
Alkyl Halides (R-X)-CH₂-R (Elongated Alkyl Chain) cardiff.ac.uk
Aldehydes/Ketones (R₂C=O)-CH₂-CH(OH)-R₂ (Hydroxyalkyl) libretexts.orgcardiff.ac.uk
Carbon Dioxide (CO₂)-CH₂-COOH (Carboxylic Acid) libretexts.org
Dimethyl Disulfide (MeSSMe)-CH₂-SMe (Methylthiomethyl) cardiff.ac.uk

This strategy provides a powerful method for functionalizing the benzenoid ring of the quinazoline core, complementing the nucleophilic substitution reactions at the pyrimidine ring.

Oxidation Reactions

No specific studies on the oxidation of the methyl group of this compound have been reported. In principle, the 8-methyl group could be oxidized to a hydroxymethyl, formyl, or carboxylic acid group using appropriate oxidizing agents. Such transformations would provide valuable intermediates for further derivatization. However, without experimental data, the feasibility and specific conditions for these reactions remain hypothetical.

Halogenation at the Methyl Group

There is no available literature detailing the halogenation of the methyl group on this compound. Radical halogenation, typically using N-halosuccinimides (NCS, NBS, NIS) under UV irradiation or with a radical initiator, is a common method for functionalizing benzylic positions. This could potentially convert the 8-methyl group to a halomethyl (CH₂X), dihalomethyl (CHX₂), or trihalomethyl (CX₃) group, which are versatile synthetic handles. The absence of such reports indicates this specific transformation has not been documented.

Condensation Reactions with the Methyl Group

Condensation reactions involving the activation of a methyl group on a heterocyclic ring are well-established. These typically involve deprotonation of the methyl group to form a carbanion, which can then react with electrophiles like aldehydes or ketones (Claisen-Schmidt type reactions). For this compound, this would require a strong base. No studies documenting such condensation reactions for this specific compound are found in the scientific literature.

Transformations Involving the Quinazoline Ring System

Heteroannulation Reactions (e.g., Triazole Formation)

The fusion of additional heterocyclic rings onto the quinazoline framework, known as heteroannulation, is a common strategy for creating novel polycyclic systems. The formation of triazole-fused quinazolines, for instance, often proceeds from amino or hydrazino derivatives, which could be synthesized by substituting the chloro groups. While the synthesis of triazolo-quinazolines from other quinazoline precursors is well-documented acs.orgnih.gov, no specific examples starting from this compound are available.

Ring Opening and Recyclization Pathways

Quinazoline rings can undergo cleavage under certain conditions, such as strong acidic or basic hydrolysis, often followed by recyclization to form different heterocyclic structures. For instance, some quinazolinones have been shown to undergo hydrated ring-opening. rsc.org However, the specific behavior of the highly chlorinated this compound under such conditions has not been investigated or reported.

Aromatization Studies

Aromatization typically refers to the conversion of a dihydro- or tetrahydro-quinazoline system into the fully aromatic quinazoline ring. Since this compound is already an aromatic compound, studies would more likely focus on reactions that might disrupt and then restore aromaticity, or on the synthesis of this compound via an aromatization step. General methods for synthesizing quinazolines often conclude with an oxidation step to achieve aromatization. nih.govfrontiersin.org However, there are no specific aromatization studies centered on this compound itself.

Advanced Spectroscopic and Structural Elucidation of 2,4,6 Trichloro 8 Methylquinazoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the connectivity and spatial relationships of atoms can be mapped out in detail.

High-Resolution ¹H NMR and ¹³C NMR for Positional Assignment and Connectivity

High-resolution ¹H and ¹³C NMR spectroscopy are the initial and most critical steps in the structural analysis of 2,4,6-trichloro-8-methylquinazoline. The chemical shifts, signal multiplicities, and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the assignment of each proton and carbon atom in the molecule.

In the ¹H NMR spectrum of this compound, the aromatic protons are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effects of the quinazoline (B50416) ring system and the electron-withdrawing chloro substituents. The methyl group protons at the C-8 position would resonate further upfield, likely in the range of 2.3–2.8 ppm. The precise chemical shifts are influenced by the electronic environment created by the three chlorine atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-57.8 - 8.2-
H-77.5 - 7.9-
8-CH₃2.5 - 2.818 - 22
C-2-158 - 162
C-4-160 - 164
C-4a-120 - 124
C-5-128 - 132
C-6-135 - 139
C-7-125 - 129
C-8-138 - 142
C-8a-148 - 152

Note: These are estimated values and may differ from experimental results.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complex Structures

For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, a suite of 2D NMR experiments is employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show correlations between adjacent aromatic protons, helping to confirm their relative positions on the benzene (B151609) ring portion of the quinazoline core.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is invaluable for assigning the carbon signals for all protonated carbons, such as C-5, C-7, and the 8-methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for identifying quaternary carbons (those without attached protons) like C-2, C-4, C-4a, C-6, C-8, and C-8a. For instance, correlations would be expected between the methyl protons and carbons C-7, C-8, and C-8a.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and conformation of derivatives.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or five decimal places. alevelchemistry.co.ukmeasurlabs.com This precision allows for the unambiguous determination of the elemental formula of this compound, distinguishing it from other compounds that may have the same nominal mass. nih.govresearchgate.net The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be clearly resolved in the HRMS spectrum, providing further confirmation of the presence of three chlorine atoms in the molecule.

Table 2: HRMS Data for this compound

Parameter Value
Molecular FormulaC₉H₅Cl₃N₂
Theoretical Exact Mass245.9518
Isotopic PatternCharacteristic pattern for three chlorine atoms

LC-MS for Purity Assessment and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is instrumental in assessing the purity of a synthesized batch of this compound. nih.gov The chromatogram will indicate the presence of any impurities, and the mass spectrometer can be used to identify these minor components based on their mass-to-charge ratio. This is particularly important in monitoring the progress of chemical reactions and in the quality control of the final product. For derivatives, LC-MS is essential for analyzing complex reaction mixtures and isolating the desired products.

Fragmentation Pathway Analysis for Structural Insights

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments is a molecular fingerprint that can provide significant structural information. The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) would likely involve characteristic losses.

Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen radical (•Cl) or the neutral HCl molecule. libretexts.org The quinazoline ring itself can undergo characteristic cleavages. A plausible fragmentation pathway for this compound could involve the initial loss of a chlorine atom, followed by the sequential loss of other chloro groups or small neutral molecules like HCN. The presence of the methyl group might also lead to the formation of a stable tropylium-like ion through rearrangement. Analysis of these fragmentation patterns is a key component in confirming the identity of the molecule and in the structural elucidation of its unknown derivatives. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for identifying the functional groups present within a molecule. By measuring the vibrations of bonds, these methods provide a molecular fingerprint. For this compound, the spectra would be characterized by vibrations originating from the quinazoline core, the chloro-substituents, and the methyl group.

Quinazoline derivatives exhibit strong IR absorption bands between 1635–1475 cm⁻¹ due to aromatic ring stretching vibrations. nih.gov The presence of C-H bonds in the aromatic ring and the methyl group would result in stretching vibrations typically above 3000 cm⁻¹. The carbon-chlorine (C-Cl) bonds show characteristic stretching vibrations in the 800-600 cm⁻¹ region of the fingerprint area. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational frequencies, which can then be compared with experimental data for precise assignment of vibrational modes. nih.govnih.gov

The table below outlines the expected vibrational frequencies for the key functional groups in this compound based on characteristic group frequencies for related structures.

Functional GroupBond TypeExpected Wavenumber (cm⁻¹)Technique
Methyl GroupC-H Stretch2980 - 2870IR, Raman
Aromatic RingC-H Stretch3100 - 3000IR, Raman
Quinazoline CoreC=N / C=C Stretch1630 - 1450IR, Raman
Chloro SubstituentC-Cl Stretch800 - 600IR, Raman

X-ray Crystallography for Definitive Solid-State Structural Determination

While a specific crystal structure for this compound is not publicly available, the general procedure involves growing a single crystal of the compound, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of the electron density map of the crystal, from which the atomic positions can be determined.

To illustrate the type of data obtained, the table below presents crystallographic information for a related substituted quinazoline compound. This data is for demonstrative purposes only.

ParameterExample Value (for a substituted quinazolinone)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512(2)
b (Å)16.345(4)
c (Å)11.201(3)
β (°)109.54(3)
Volume (ų)1468.1(7)
Z (molecules/unit cell)4

Advanced Chromatographic Techniques for Purification and Analysis

Chromatographic techniques are essential for the separation, purification, and analytical assessment of chemical compounds. For a substituted heterocycle like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most relevant methods.

HPLC is a cornerstone technique for verifying the purity of synthesized compounds and for their preparative purification. For non-volatile, thermally stable compounds like many quinazoline derivatives, reversed-phase HPLC (RP-HPLC) is the method of choice. acs.org In this mode, a non-polar stationary phase (typically C18-silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The separation principle relies on the differential partitioning of the analyte between the stationary and mobile phases. The high chlorine content and aromatic nature of this compound make it relatively non-polar, leading to a strong retention on a C18 column. A gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to ensure efficient elution and good peak shape. Detection is commonly achieved using a UV-Vis detector, as the quinazoline ring system is strongly chromophoric. researchgate.net

The following table outlines typical parameters for an analytical RP-HPLC method suitable for this compound.

ParameterTypical Setting
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase AWater (often with 0.1% formic acid or trifluoroacetic acid)
Mobile Phase BAcetonitrile or Methanol
Elution ModeGradient (e.g., 5% to 95% B over 20 minutes)
Flow Rate1.0 mL/min
DetectionUV-Vis at a wavelength of maximum absorbance (e.g., ~254 nm)
Injection Volume10 µL

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is ideal for the analysis of volatile and semi-volatile compounds. Given its structure, this compound is expected to be sufficiently volatile and thermally stable for GC-MS analysis.

In the gas chromatograph, the compound is vaporized and separated from other components on a long capillary column. The retention time is a characteristic property used for identification. After eluting from the column, the molecule enters the mass spectrometer, where it is typically ionized by electron impact (EI). This high-energy process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a unique fragmentation pattern that allows for definitive structural identification.

For this compound, the mass spectrum would be expected to show a prominent molecular ion peak (M⁺) cluster, with a characteristic isotopic pattern due to the three chlorine atoms. Key fragmentation pathways would likely involve the sequential loss of chlorine atoms, loss of the methyl group, or cleavage of the heterocyclic ring.

ParameterTypical Setting
GC ColumnFused silica (B1680970) capillary (e.g., 30 m x 0.25 mm) with a non-polar stationary phase (e.g., 5% phenyl polysiloxane)
Carrier GasHelium
Inlet Temperature250 - 280 °C
Oven ProgramTemperature ramp (e.g., 100 °C hold for 2 min, then ramp at 10 °C/min to 300 °C)
MS Ionization ModeElectron Impact (EI) at 70 eV
Mass AnalyzerQuadrupole or Time-of-Flight (TOF)
Scan Range50 - 500 m/z

The expected fragmentation pattern would provide crucial data for its structural confirmation.

Ionm/z (for ³⁵Cl)Description
[M]⁺232Molecular Ion
[M-CH₃]⁺217Loss of a methyl radical
[M-Cl]⁺197Loss of a chlorine radical
[M-CH₃-Cl]⁺182Loss of methyl and chlorine radicals
[M-2Cl]⁺162Loss of two chlorine radicals

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Therefore, it is not possible to provide a comprehensive article with detailed research findings, data tables, and in-depth analysis for the requested sections and subsections. Generating such an article would require access to specific research that does not appear to be published or widely available.

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Computational Chemistry and Theoretical Studies on 2,4,6 Trichloro 8 Methylquinazoline

Molecular Dynamics (MD) Simulations

Intermolecular Interactions and Solvent Effects

The intermolecular interactions of 2,4,6-trichloro-8-methylquinazoline are expected to be governed by a combination of weak forces, including hydrogen bonding, halogen bonding, and π-interactions. The presence of nitrogen atoms in the quinazoline (B50416) ring system allows for potential hydrogen bond acceptor sites. Theoretical studies on other quinazoline derivatives have highlighted the significance of such interactions in their crystal packing and interaction with biological targets. For instance, the analysis of BTATz-based solvate cocrystals revealed that moderate N–H∙∙∙O or N–H∙∙∙N hydrogen bonds are the primary stabilizing forces. researchgate.net In the case of this compound, while it lacks hydrogen bond donors, the nitrogen atoms can interact with protic solvents or other molecules with hydrogen bond donating capabilities.

The chlorine substituents introduce the possibility of halogen bonding, an interaction where a halogen atom acts as an electrophilic species. The charge density distribution in N-n-butyltetrachlorophthalimide, for example, has been experimentally determined to analyze various halogen interactions, including C–Cl⋯O halogen bonds and Cl⋯π contacts. rsc.org It is plausible that the chlorine atoms on the quinazoline ring of this compound could engage in similar interactions, influencing its supramolecular assembly.

Solvent effects are anticipated to play a crucial role in the behavior of this compound in solution. The polarity of the solvent can influence the electronic properties and even the tautomeric equilibrium of quinazoline derivatives. A study on quinazolin-4(3H)-one demonstrated that the lactam-lactim equilibrium is solvent-dependent. nih.gov In a polar solvent like pyridine, the more polar lactam form is favored, while in a less polar solvent, the lactim form can predominate. nih.gov For this compound, changes in solvent polarity could modulate its dipole moment and the accessibility of its interactive sites. Molecular dynamics simulations on other complex molecules have shown that solvents with varying polarities can significantly affect cocrystal formation and morphology, a principle that would apply to this compound as well. nih.gov

A study on a 4-quinazolinone derivative interacting with a cavitand derivative highlighted the intricate role of the solvent in dictating the thermodynamics of complex formation. mdpi.com The stability of the complex was found to be temperature-dependent and varied between protic (methanol) and aprotic (dimethylformamide) solvents, underscoring the dynamic interplay between the solute, solvent, and any interacting species. mdpi.com

Interaction Type Potential Role in this compound Analogous Finding
Hydrogen BondingNitrogen atoms act as acceptors, influencing solubility and interactions with protic molecules.Key stabilizing force in BTATz-based cocrystals. researchgate.net
Halogen BondingChlorine atoms act as electrophilic centers, directing crystal packing and intermolecular contacts.Observed in N-n-butyltetrachlorophthalimide (C–Cl⋯O, Cl⋯π). rsc.org
Solvent PolarityInfluences electronic distribution and potential tautomeric equilibria.Governs lactam-lactim equilibrium in quinazolin-4(3H)-one. nih.gov
Solute-Solvent DynamicsAffects the thermodynamics and conformation of complexes in solution.Temperature and solvent-dependent complex formation of a 4-quinazolinone derivative. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling (purely theoretical, without biological interpretation)

Quantitative Structure-Activity Relationship (QSAR) models are theoretical tools that correlate the chemical structure of a series of compounds with a particular property. While no specific QSAR models for this compound were found, the principles of QSAR can be discussed in the context of polychlorinated aromatic compounds. A QSAR study on polychlorinated biphenyls (PCBs) successfully predicted their activity based on a set of molecular descriptors. nih.gov Such models typically employ descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.

For a hypothetical QSAR study involving this compound and related compounds, a range of descriptors would be calculated. These could include:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies, and electrostatic potential maps. These would reflect the influence of the electron-withdrawing chlorine atoms and the electron-donating methyl group.

Steric/Topological Descriptors: Molecular volume, surface area, and connectivity indices. These would describe the size and shape of the molecule.

Hydrophobic Descriptors: LogP (partition coefficient), which would quantify the molecule's lipophilicity.

The development of a robust QSAR model would involve the following steps:

Data Set Preparation: Assembling a series of quinazoline derivatives with varying substituents.

Descriptor Calculation: Using computational software to calculate the relevant molecular descriptors for each compound in the series.

Model Building: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to establish a mathematical relationship between the descriptors and the property of interest.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

A 3D-QSAR study on quinazolinone derivatives highlighted the importance of the three-dimensional arrangement of structural features for their activity. rsc.org Such models generate contour maps that visualize regions where, for example, steric bulk or specific electrostatic properties are favorable or unfavorable for the modeled property.

Descriptor Class Examples Relevance to this compound
ElectronicAtomic Charges, Dipole Moment, HOMO/LUMO EnergiesQuantifies the effects of chloro and methyl substituents on the electronic distribution.
Steric/TopologicalMolecular Volume, Surface Area, Connectivity IndicesDescribes the overall size and shape of the molecule.
HydrophobicLogPMeasures the lipophilicity, influenced by the chlorine and methyl groups.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry provides powerful tools for elucidating reaction mechanisms, offering insights into transition states, reaction intermediates, and energy profiles. While the specific synthesis of this compound has not been computationally studied, research on the synthesis of other quinazoline derivatives can provide a framework for understanding its potential formation pathways.

One common route to quinazolines is the cyclocondensation reaction. A computational study on the synthesis of a quinazoline derivative from methyl 2-amino-4-(2-diethylaminoethoxy)-5-methoxybenzoate and formamide (B127407) detailed the reaction mechanism, identifying key bond formation and cleavage steps. researchgate.net Such studies often employ Density Functional Theory (DFT) to calculate the geometries and energies of reactants, intermediates, transition states, and products.

A plausible synthetic route to this compound could involve the reaction of a suitably substituted anthranilic acid derivative with a source of the C2-N3 fragment of the quinazoline ring. Computational modeling of this process would likely investigate:

The initial nucleophilic attack of the amino group.

The subsequent cyclization step to form the heterocyclic ring.

The energetics of any aromatization or rearrangement steps.

The study of the synthesis of quinazoline 3-oxides has also been aided by computational methods, helping to understand complex reaction pathways involving multiple bond dissociations and recombinations. nih.gov These theoretical investigations can guide the optimization of reaction conditions by identifying the rate-determining steps and potential side reactions.

Charge Density and Bond Order Calculations

The distribution of electron charge density and the nature of chemical bonds in this compound can be theoretically investigated using quantum chemical calculations. These calculations provide a detailed picture of the molecule's electronic structure, which underpins its reactivity and intermolecular interactions.

A charge density study of a quinazolinium derivative using high-resolution X-ray diffraction and theoretical calculations provided insights into the electronic environment of the molecule in the solid state. researchgate.net Such studies allow for the quantification of the molecular dipole moment and the characterization of intermolecular interactions through topological analysis of the electron density.

For this compound, theoretical calculations would likely reveal:

Charge Distribution: A significant polarization of the molecule due to the electronegative chlorine atoms and the nitrogen atoms in the quinazoline ring. The methyl group would act as a weak electron donor. The calculated atomic charges would pinpoint the most electrophilic and nucleophilic sites.

Bond Orders: The Wiberg bond indices or similar metrics would quantify the double or partial double bond character of the bonds within the fused ring system. This can provide insights into the aromaticity of the individual rings.

Electrostatic Potential: A map of the electrostatic potential on the molecular surface would visually represent the regions of positive and negative potential, indicating sites for electrophilic and nucleophilic attack, respectively.

Calculated Property Expected Features for this compound Significance
Atomic ChargesNegative charges on nitrogen and chlorine atoms; positive charges on adjacent carbons.Identifies reactive sites for intermolecular interactions and chemical reactions.
Bond OrdersPartial double bond character throughout the fused ring system.Indicates the degree of aromaticity and bond strength.
Electrostatic PotentialNegative potential around the N and Cl atoms; positive potential on the hydrogens of the methyl group.Visualizes regions susceptible to electrophilic or nucleophilic attack.
Frontier Molecular OrbitalsDistribution and energies of HOMO and LUMO influenced by the substituent pattern.Relates to electronic spectra and reactivity.

Academic Applications of 2,4,6 Trichloro 8 Methylquinazoline and Its Derivatives

Building Blocks in Complex Organic Synthesis

The trifunctional nature of 2,4,6-trichloro-8-methylquinazoline makes it an ideal starting material for constructing complex molecular architectures. The differential reactivity of the chlorine atoms at the 2, 4, and 6 positions allows for sequential and controlled introduction of various substituents, a strategy that is highly valued in modern organic synthesis.

Synthesis of Polyheterocyclic Systems

The construction of polyheterocyclic systems, which are molecules containing multiple ring structures, is a key area of research due to their prevalence in biologically active compounds and functional materials. The principles for using multi-halogenated heterocycles as precursors are well-established with analogous compounds like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). In the case of cyanuric chloride, the three chlorine atoms can be substituted in a stepwise manner by controlling the reaction temperature. daneshyari.com Mono-substitution typically occurs at or below 0°C, di-substitution at room temperature, and tri-substitution at elevated temperatures (above 60°C). daneshyari.com This controlled reactivity allows for the precise assembly of complex, non-symmetrical molecules. nih.gov

This same principle can be applied to this compound. Its structure allows for a sequence of nucleophilic substitution reactions to build intricate polyheterocyclic frameworks. For instance, modern synthetic strategies, such as a combination of Ugi-Zhu multicomponent reactions (MCRs) followed by click chemistry, have been used to create complex molecules from bifunctional starting materials. nih.gov A similar approach could leverage the multiple reactive sites on the quinazoline (B50416) core to first undergo a substitution, followed by further reactions on the newly introduced substituent, leading to novel and complex polyheterocyclic systems. nih.gov

Scaffold for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening in drug discovery and materials science. The this compound core is an excellent scaffold for DOS. Its utility is comparable to that of 2,4,6-trichloro-1,3,5-triazine (TCT), which is frequently used as a template to generate complex molecular architectures due to its efficient and stepwise reactivity with various nucleophiles. nih.gov

The stepwise displacement of the chlorine atoms allows for the creation of a library of compounds from a single starting material. researchgate.net By systematically varying the nucleophiles (e.g., amines, alcohols, thiols) used in each substitution step, a large number of distinct trisubstituted quinazoline derivatives can be generated. This approach has been successfully used with TCT to create dendrimers and other complex structures. nih.govresearchgate.net The ability to orthogonally functionalize the quinazoline core makes this compound a powerful tool for generating molecular diversity.

Potential in Materials Science Research

Derivatives of quinazoline have shown significant promise in the field of materials science, particularly in the development of organic electronics and sensing technologies. The inherent electronic properties of the quinazoline ring system can be finely tuned through substitution, making it a valuable component in functional materials.

Organic Light-Emitting Materials (based on related quinazolines)

Organic light-emitting diodes (OLEDs) are at the forefront of display and lighting technology, and the development of efficient emitter materials is crucial. Quinazoline derivatives have emerged as a promising class of materials for this purpose. Researchers have successfully prepared blue light-emitting materials using fluorene-bridged quinazoline derivatives. nih.gov These materials were used to fabricate multilayered OLEDs that showed efficient blue emission with external quantum efficiencies up to 1.58%. nih.gov

Furthermore, quinazoline-based systems have been investigated for their Thermally Activated Delayed Fluorescence (TADF) properties, a mechanism that allows OLEDs to harvest triplet excitons and achieve very high efficiencies. urfu.ru By combining a quinazoline acceptor unit with various donor moieties, researchers have developed TADF emitters. urfu.rursc.org One such emitter, when incorporated into an OLED, achieved a remarkable external quantum efficiency of approximately 28%. rsc.org These findings underscore the significant potential of appropriately designed quinazoline derivatives, such as those that could be synthesized from this compound, in the development of next-generation OLEDs.

Emitter Type Key Features Performance Metric Value Reference
Fluorene-bridged quinazoline Blue emitter External Quantum Efficiency (EQE) 1.58% nih.gov
Phenoxazine-quinazoline Green TADF emitter External Quantum Efficiency (EQE) ~28% rsc.org
Push-pull quinazoline TADF properties Emission Character Emissive QA conformer urfu.ru

Molecular Probes and Fluorescent Labels (based on related quinazolines)

The development of fluorescent probes for detecting specific analytes or imaging biological processes is a vital area of research. The quinazoline and quinazolinone frameworks are excellent platforms for creating such probes due to their favorable photophysical properties and biocompatibility. rsc.org

A series of quinazoline-based small-molecule fluorescent probes have been designed and synthesized to target α1-adrenergic receptors, which are important in mediating physiological responses. nih.govacs.org These probes, which link a quinazoline pharmacophore to a fluorophore like coumarin (B35378) or fluorescein, demonstrated high affinity and were effective in subcellular localization imaging. nih.gov In another application, quinazolinone-based probes have been developed for the selective detection of carbon monoxide and for monitoring viscosity changes within cellular lysosomes. rsc.orgmdpi.com These probes often work on an internal charge transfer (ICT) or aggregation-induced emission (AIE) mechanism, leading to a "turn-on" fluorescent response in the presence of the target. mdpi.com The versatility of the quinazoline core allows for the synthesis of probes tailored to specific targets and sensing mechanisms. rsc.orgresearchwithrutgers.com

Probe Base Target Key Feature Application Reference
Quinazoline α1-Adrenergic Receptors High affinity and sensitivity Subcellular imaging nih.govacs.org
Quinazolinone Carbon Monoxide (CO) "Turn-on" fluorescence Selective gas detection mdpi.com
Quinazolinone Lysosomal viscosity Fluorescence enhancement with viscosity Monitoring cellular environments rsc.org

Investigation as Corrosion Inhibitors in Model Systems (based on related quinazolinones)

The protection of metals from corrosion is a major industrial challenge. Organic molecules that can adsorb onto a metal surface and form a protective layer are widely studied as corrosion inhibitors. Quinazoline and its derivatives have proven to be effective in this role, largely due to the presence of heteroatoms (nitrogen, oxygen, sulfur) and aromatic rings in their structure.

Theoretical and experimental studies have investigated various quinazoline derivatives as corrosion inhibitors for metals such as aluminum and copper in acidic environments. ajchem-a.comtandfonline.comresearch-nexus.net Quantum chemical calculations and molecular dynamics simulations have shown that quinazoline derivatives adsorb onto the metal surface, a process driven by the heteroatoms which act as active centers for adsorption. ajchem-a.comindexcopernicus.com The inhibition efficiency is influenced by the molecular structure, with larger molecules and additional heteroatoms generally providing better protection. research-nexus.netindexcopernicus.com The mechanism is often described as physical adsorption, where the inhibitor molecule is weakly bound to the surface through van der Waals forces. research-nexus.net Studies have demonstrated that the inhibition efficiency increases with the concentration of the inhibitor. tandfonline.com These findings suggest that derivatives of this compound, which can be functionalized with various heteroatom-containing groups, are strong candidates for the development of new and effective corrosion inhibitors.

Inhibitor Class Metal Environment Key Finding Reference
Quinazoline derivatives Aluminum (Al) Theoretical model Adsorption via heteroatoms (N, O, S) follows a physical adsorption mechanism. ajchem-a.comresearch-nexus.netindexcopernicus.com
Quinazoline derivatives Copper (Cu) 2 M HNO₃ Inhibition efficiency increases with inhibitor concentration but decreases with temperature. tandfonline.com
Quinazolinone derivatives Carbon Steel HCl Effectiveness is enhanced by aromatic rings and heteroatoms in the molecular structure.

Ligand Design in Coordination Chemistry

Structural Considerations for Ligand Design:

The this compound molecule possesses several key features that are pertinent to its potential application as a ligand or a precursor to ligands in coordination chemistry:

Quinazoline Core: The fundamental quinazoline ring system contains two nitrogen atoms, N1 and N3, which can act as potential donor sites for coordination with metal ions. The aromatic nature of the ring system can also participate in π-stacking interactions, which can be a factor in the stabilization of coordination complexes.

Chloro Substituents: The presence of three chlorine atoms at positions 2, 4, and 6 significantly influences the electronic properties of the quinazoline ring. As electron-withdrawing groups, they reduce the electron density on the ring system, which in turn affects the basicity of the nitrogen donor atoms. This reduced basicity may lead to weaker coordination to metal ions compared to unsubstituted quinazoline. However, these chloro groups also offer reactive sites for further functionalization. The chlorine atom at the 4-position is particularly susceptible to nucleophilic substitution due to the activating effect of the adjacent nitrogen atom (the α-nitrogen effect). mdpi.com This reactivity allows for the introduction of various donor groups to create multidentate ligands.

Potential Derivatives as Ligands:

The true potential of this compound in coordination chemistry likely lies in its use as a scaffold for the synthesis of more complex, functionalized ligands. The reactivity of the chloro-substituents, especially at the C4 position, opens up avenues for creating a diverse range of ligands.

One prominent strategy involves the nucleophilic substitution of the chlorine atoms with moieties containing additional donor atoms. For instance, reaction with amines, thiols, or alcohols can introduce new N, S, or O donor sites, leading to the formation of bidentate, tridentate, or even polydentate ligands. The general properties of substituted quinazolines depend significantly on the nature of the substituents and their location on either the pyrimidine (B1678525) or benzene (B151609) ring. nih.gov

A study on 3-amino-2-methylquinazolin-4(3H)-one demonstrated its ability to act as a bidentate ligand, coordinating with Co(II), Ni(II), and Cu(II) ions through its nitrogen and oxygen donor atoms. mdpi.com This highlights the capacity of functionalized quinazolines to form stable metal complexes.

Hypothetical Ligand Derivatives and Coordination Modes:

The following table outlines potential classes of ligands that could be synthesized from this compound and their hypothetical coordination behavior.

Derivative Class Synthetic Approach Potential Donor Atoms Hypothetical Coordination Mode Potential Metal Ions
4-Amino-2,6-dichloro-8-methylquinazolinesNucleophilic substitution of the C4-Cl with primary or secondary amines.N1, N3, and exocyclic NMonodentate (via N1 or N3) or Bidentate (N,N')Transition metals (e.g., Cu, Ni, Co, Zn)
4-Thio-2,6-dichloro-8-methylquinazolinesReaction with thiolates.N1, N3, and exocyclic SMonodentate or Bidentate (N,S)Soft metal ions (e.g., Ag, Hg, Cd)
4-Hydroxy/Alkoxy-2,6-dichloro-8-methylquinazolinesReaction with hydroxides or alkoxides.N1, N3, and exocyclic OMonodentate or Bidentate (N,O)Hard metal ions (e.g., Fe, Cr, Al)
2,4-Diamino-6-chloro-8-methylquinazolinesSequential nucleophilic substitution at C4 and C2.N1, N3, and two exocyclic N atomsBidentate or Tridentate (N,N',N'')Various transition metals

Table 1: Potential Ligand Derivatives from this compound

Research Findings on Related Systems:

While direct research on the coordination chemistry of this compound is sparse, studies on other quinazoline derivatives provide valuable insights. For example, the coordination behavior of quinazoline derivatives with metal ions such as Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺ has been explored, resulting in stable metal-ligand complexes. orientjchem.org The synthesis of various substituted quinazolines is often catalyzed by transition metals, which inherently involves the coordination of the quinazoline precursor to the metal center during the catalytic cycle. mdpi.comnih.gov These findings underscore the fundamental ability of the quinazoline scaffold to participate in coordination.

Conclusions and Future Research Directions

Summary of Current Understanding of 2,4,6-Trichloro-8-Methylquinazoline

This compound is a polyhalogenated aromatic heterocycle. The core structure consists of a pyrimidine (B1678525) ring fused to a benzene (B151609) ring, with chlorine atoms at positions 2, 4, and 6, and a methyl group at position 8. This specific arrangement of substituents dictates its electronic properties and reactivity. The electron-withdrawing nature of the three chlorine atoms significantly influences the electron density of the quinazoline (B50416) ring system, while the methyl group, being a weak electron-donating group, provides a site for potential functionalization.

The chloro-substituents, particularly at the 2- and 4-positions of the pyrimidine ring, are known to be susceptible to nucleophilic substitution reactions. wikipedia.org This reactivity is a cornerstone for the derivatization of this and similar polychlorinated quinazolines. The chlorine atom at the 6-position on the benzene ring is generally less reactive towards nucleophilic attack under standard conditions. The methyl group at the 8-position offers a handle for chemical modification through oxidation or other reactions targeting the benzylic position.

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be inferred from the well-established chemistry of related quinazoline derivatives.

Table 1: General Properties of this compound

PropertyPredicted/Inferred Value
Molecular Formula C₉H₅Cl₃N₂
Molecular Weight 247.51 g/mol
Appearance Likely a crystalline solid
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and THF. Poorly soluble in water.
Melting Point Expected to be a relatively high-melting solid, characteristic of polychlorinated aromatic compounds.

Unexplored Synthetic Pathways and Methodologies

The synthesis of this compound is not explicitly detailed in the current body of scientific literature. However, based on established methods for quinazoline synthesis, a plausible and as-yet-unexplored pathway can be proposed. A common and effective method for introducing chloro-substituents at the 2- and 4-positions of the quinazoline ring is the chlorination of the corresponding quinazolinedione precursor using reagents like phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃. google.com

A hypothetical, unexplored synthetic route could commence from a suitably substituted anthranilic acid derivative, namely 2-amino-3-methyl-5-chlorobenzoic acid. This starting material could be cyclized with a one-carbon synthon, such as formamide (B127407) or urea (B33335), to construct the 6-chloro-8-methylquinazolin-4(3H)-one intermediate. Subsequent treatment of this quinazolinone with a chlorinating agent like POCl₃ would be expected to yield the desired this compound.

Further unexplored methodologies could involve late-stage chlorination of a pre-formed 8-methylquinazoline (B1603716) scaffold or the construction of the quinazoline ring from a chlorinated aniline (B41778) precursor. The development of more direct and efficient synthetic strategies remains a key area for future investigation.

Advanced Mechanistic Studies and Kinetic Investigations

Detailed mechanistic and kinetic studies on the formation and reactions of this compound are currently lacking. However, insights can be drawn from studies on related systems. The chlorination of quinazolinones with POCl₃ is understood to proceed through the formation of a phosphate (B84403) intermediate, which is then displaced by a chloride ion. acs.orgresearchgate.net A kinetic analysis of this transformation for the specific substrate, 6-chloro-8-methylquinazolin-4(3H)-one, would provide valuable information on reaction rates, activation energies, and the influence of the substituents on the reaction mechanism.

Furthermore, advanced mechanistic studies could focus on the differential reactivity of the three chloro-substituents. It is well-established that the chloro groups at positions 2 and 4 of the quinazoline ring are significantly more activated towards nucleophilic substitution than a chloro group on the benzene ring. wikipedia.org This is attributed to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring. A detailed kinetic investigation comparing the rates of nucleophilic substitution at the C2, C4, and C6 positions with various nucleophiles would provide a quantitative understanding of this selectivity. Such studies could employ computational modeling in conjunction with experimental measurements to elucidate the transition states and reaction pathways.

Exploration of Novel Derivatizations and Reactivity Patterns

The presence of multiple reactive sites in this compound opens up numerous possibilities for the exploration of novel derivatizations and reactivity patterns. The differential reactivity of the chloro-substituents can be exploited for selective functionalization.

Table 2: Potential Derivatization Reactions

PositionReagent/ConditionExpected Product
C4-Cl Nucleophiles (e.g., amines, alcohols, thiols) at low temperature4-Substituted-2,6-dichloro-8-methylquinazoline
C2-Cl & C4-Cl Excess nucleophile at elevated temperature2,4-Disubstituted-6-chloro-8-methylquinazoline
C6-Cl Stronger nucleophilic conditions or transition-metal catalysis (e.g., Buchwald-Hartwig amination, Suzuki coupling)6-Substituted-2,4-dichloro-8-methylquinazoline
C8-CH₃ Oxidizing agents (e.g., KMnO₄, NBS)8-Carboxy- or 8-(bromomethyl)-2,4,6-trichloroquinazoline

The sequential and selective substitution of the chloro groups can lead to the synthesis of a diverse library of polysubstituted quinazolines. For instance, a mild nucleophilic substitution could selectively replace the C4-chloro group, followed by a more forcing condition or a different type of reaction (e.g., a transition-metal catalyzed cross-coupling) to functionalize the C2 and C6 positions.

The reactivity of the methyl group at the 8-position also warrants investigation. Oxidation of the methyl group to a carboxylic acid would provide a handle for further modifications, such as amide bond formation. Alternatively, radical bromination could introduce a bromine atom at the benzylic position, creating a reactive site for subsequent nucleophilic displacement.

Integration of Computational and Experimental Studies for Deeper Understanding

A synergistic approach combining computational and experimental studies would be invaluable for a deeper understanding of this compound. Density Functional Theory (DFT) calculations can be employed to predict the molecule's geometry, electronic structure, and spectroscopic properties. These theoretical predictions can then be validated against experimental data.

Computational studies can also provide insights into the reaction mechanisms of its synthesis and derivatization. For example, the transition state energies for nucleophilic attack at the C2, C4, and C6 positions can be calculated to rationalize the observed regioselectivity. Molecular electrostatic potential (MEP) maps can visualize the electron-rich and electron-poor regions of the molecule, further explaining its reactivity towards electrophiles and nucleophiles.

The predicted NMR and IR spectra from computational models can aid in the characterization of newly synthesized derivatives. By comparing the calculated spectra with the experimental ones, the structure and substitution pattern of the products can be confirmed. This integrated approach can accelerate the discovery and development of new chemistry based on the this compound scaffold.

Development of Sustainable Synthesis Protocols

Future research should also focus on developing sustainable and environmentally friendly synthesis protocols for this compound and its derivatives. Traditional methods for quinazoline synthesis often involve harsh reagents, high temperatures, and chlorinated solvents.

Green chemistry principles can be applied to develop more sustainable alternatives. This could include the use of microwave-assisted synthesis to reduce reaction times and energy consumption. beilstein-journals.org The exploration of solvent-free reaction conditions or the use of greener solvents, such as water or ionic liquids, would also be beneficial.

Furthermore, the development of catalytic methods for the synthesis and functionalization of this quinazoline would be a significant advancement. For example, catalytic C-H activation could provide a more direct and atom-economical way to introduce substituents onto the quinazoline ring, avoiding the need for pre-functionalized starting materials. The use of earth-abundant metal catalysts in cross-coupling reactions for derivatization would also contribute to the sustainability of the synthetic processes.

Q & A

Q. What are the most reliable synthetic routes for 2,4,6-trichloro-8-methylquinazoline, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves chlorination and alkylation of quinazoline precursors. For example, halogenation of 8-methylquinazoline using POCl₃ or PCl₅ under reflux (110–130°C) achieves selective substitution at the 2,4,6-positions . Yield optimization requires precise temperature control and stoichiometric ratios (e.g., 3:1 molar ratio of chlorinating agent to substrate). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity to >95%. GC-MS or HPLC-UV (C18 column, acetonitrile/water mobile phase) is recommended for purity validation .

Q. What spectroscopic and computational methods are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign signals using DEPT-135 and HSQC to distinguish methyl (δ 2.5–3.0 ppm) and aromatic protons (δ 7.0–8.5 ppm). Chlorine substituents induce deshielding in adjacent carbons .
  • IR Spectroscopy : Confirm C-Cl stretches (550–650 cm⁻¹) and quinazoline ring vibrations (1600–1650 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS detects [M+H]⁺ with isotopic clusters matching Cl₃ patterns .
  • Computational : DFT calculations (B3LYP/6-31G*) predict molecular orbitals and electrostatic potential surfaces to rationalize reactivity .

Q. How does the substitution pattern of this compound influence its bioactivity compared to analogues?

Methodological Answer: Comparative SAR studies reveal that:

  • Chlorine at 2,4,6-positions enhances electrophilicity, promoting covalent interactions with cysteine residues in kinase targets .
  • Methyl at position 8 increases lipophilicity (logP ~2.8), improving membrane permeability in cellular assays .
  • Analogues lacking 8-methyl show reduced inhibitory potency (e.g., IC₅₀ >10 µM vs. 1.2 µM for this compound against EGFR kinase) .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound across studies be systematically resolved?

Methodological Answer: Contradictions often arise from assay variability. To address this:

  • Standardize Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and ATP concentrations (1 mM) in kinase inhibition assays .
  • Control for Solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
  • Validate Targets : Employ orthogonal methods (SPR, ITC) to confirm binding affinities reported in enzymatic assays .

Q. What strategies optimize regioselectivity in further functionalization of this compound?

Methodological Answer:

  • Nucleophilic Aromatic Substitution : Use bulky amines (e.g., tert-butylamine) to selectively replace the 4-Cl position due to steric hindrance at 2- and 6-positions .
  • Cross-Coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) at 2-Cl require microwave irradiation (100°C, 30 min) for >80% conversion .
  • Protection/Deprotection : Temporarily protect the 8-methyl group with Boc to avoid side reactions during substitutions .

Q. How can computational modeling predict off-target interactions of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 4HJO for EGFR) to identify potential off-target kinases .
  • Pharmacophore Mapping : Align with known inhibitors (e.g., gefitinib) to assess overlap in hydrophobic/electrostatic features .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to evaluate binding stability and identify residues critical for selectivity .

Q. What in vitro and in vivo toxicity models are appropriate for preclinical evaluation of this compound?

Methodological Answer:

  • In Vitro : HepG2 cells for hepatotoxicity (MTT assay, IC₅₀ threshold <50 µM) and hERG inhibition (patch-clamp, IC₅₀ >10 µM) .
  • In Vivo : Acute toxicity in zebrafish (LC₅₀ determination) and subchronic dosing in rodents (28-day OECD 407 protocol) .
  • Metabolite Screening : LC-MS/MS to detect reactive intermediates (e.g., quinone methides) that may cause idiosyncratic toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.